molecular formula C12H14N2O3S B2729470 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 1396791-59-5

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2729470
CAS No.: 1396791-59-5
M. Wt: 266.32
InChI Key: MGGIKAHJHOXVEL-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a compound that features both furan and thiophene rings, which are heterocyclic aromatic organic compounds. The presence of these rings in the structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the reaction of furan-2-carbaldehyde with thiophene-2-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reaction conditions include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in ethanol or tetrahydrofuran.

    Substitution: Various electrophiles or nucleophiles; reactions may require catalysts such as acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the compound.

    Thiophene-2-amine: Another precursor used in the synthetic route.

    Furan-2-carboxylic acid: A related compound with similar chemical properties.

Uniqueness

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is unique due to the presence of both furan and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-12(16,9-4-2-6-17-9)8-13-11(15)14-10-5-3-7-18-10/h2-7,16H,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGIKAHJHOXVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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